NMDA Receptor Potency: Ethyl Ester Hydrochloride vs. Free Acid Glycine-Tetrazole
The compound is the ethyl ester hydrochloride salt of (RS)-(tetrazol-5-yl)glycine (LY-285,265), a well-characterized NMDA receptor agonist. While direct potency measurements are established for the free acid, the target compound is expected to exhibit NMDA receptor agonism following in situ or in vivo ester hydrolysis . The free acid demonstrates GluN1/GluN2D EC₅₀ = 99 nM and GluN1/GluN2A EC₅₀ = 1.7 µM . For the ethyl ester hydrochloride, the intrinsic potency may differ from the free acid due to the requirement for enzymatic or chemical hydrolysis prior to receptor engagement; the prodrug nature of the ethyl ester form is expected to influence functional assay timelines and concentration-response relationships [1].
| Evidence Dimension | NMDA Receptor (GluN1/GluN2D) Functional Agonism EC₅₀ |
|---|---|
| Target Compound Data | Ethyl ester hydrochloride: No direct EC₅₀ data identified; activity dependent on hydrolysis to free acid |
| Comparator Or Baseline | (RS)-(tetrazol-5-yl)glycine (free acid, CAS 138199-51-6): EC₅₀ = 99 nM (GluN1/GluN2D); EC₅₀ = 1.7 µM (GluN1/GluN2A) |
| Quantified Difference | Not directly quantifiable without paired ester hydrolysis rate data; class-level inference only |
| Conditions | Recombinant NMDA receptor subunits expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
For in vivo CNS applications where oral bioavailability and brain penetration are required, the ethyl ester hydrochloride prodrug form may provide superior pharmacokinetics compared to the free acid, analogous to well-established amino acid ethyl ester prodrug strategies, though direct comparative PK data for this specific compound are not currently available.
- [1] Beaumont K, Webster R, Gardner I, Dack K. Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges of In Vitro–In Vivo Extrapolation. Drug Metab Dispos. 2003;31(6):709-717. View Source
